Cas no 111025-46-8 (Pioglitazone)

Pioglitazone is a thiazolidinedione-class antidiabetic agent used primarily in the management of type 2 diabetes mellitus. It functions as a selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver. By modulating gene expression involved in glucose and lipid metabolism, pioglitazone reduces insulin resistance and improves glycemic control. Its key advantages include a sustained duration of action, compatibility with other antidiabetic therapies, and potential benefits in reducing cardiovascular risk markers. However, careful patient monitoring is advised due to associated risks such as fluid retention and weight gain. Pioglitazone is available in tablet form for oral administration.
Pioglitazone structure
Pioglitazone structure
商品名:Pioglitazone
CAS番号:111025-46-8
MF:C19H20N2O3S
メガワット:356.4387
MDL:MFCD00865504
CID:62853
PubChem ID:4829

Pioglitazone 化学的及び物理的性質

名前と識別子

    • Pioglitazone
    • 5-[4-[2-(5-ETHYL-2-PYRIDINYL)ETHOXY]PHENYL]METHYL-2,4-THIAZOLIDINEDIONE
    • 5-(4-[2-(5-ETHYL-PYRIDIN-2-YL)-ETHOXY]-BENZYL)-THIAZOLIDINE-2,4-DIONE
    • 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
    • Pioglitazone free base
    • Pioglitazone and its intermeidates
    • PIOGLITAZONE HCL(5-[[4-[2-(5-ETHYLPYRIDIN-2-YL)ETHOXY]PHENYL]METHYL]THIAZOLIDINE-2,4-DIONE, HCL)
    • PINEPOLLENKY-18
    • 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-
    • 5-((4-(2-(5-ETHYL-2-PYRIDINYL)ETHOXY)PHENYL)METHYL)-2,4-THIAZOLIDINEDIONE, HCL
    • U 72107
    • PINEPOLLEN
    • Pioglitazone (Actos)
    • 5-[4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl]thiazolidine-2,4-dione
    • 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyl]thiazolidine-2,4-dione
    • 2,4-Thiazolidinedione,5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]Methyl]-
    • Actos
    • Pioglitazona
    • Pioglitazonum
    • Glustin
    • Zactos
    • Pioglitazonum [INN-Latin]
    • Pioglitazona [INN-Spanish]
    • Duetact
    • Pioglitazone [INN:BAN]
    • Pioglitazone [BAN:INN]
    • 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione
    • 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione
    • Actos (TN)
    • C19H20N2O3S
    • 5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE
    • U 72107A
    • 5-[[4-[2-(5-ethyl
    • 5-[4-[2-(5-ETH
    • HYAFETHFCAUJAY-UHFFFAOYSA-N
    • DB01132
    • (RS)-5-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)BENZYL)THIAZOLIDINE-2,4-DIONE
    • SR-01000763737
    • (+/-)-5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-2,4-thiazolidinedione
    • 111025-46-8
    • 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl-2,4-thiazolidinedione
    • KBio2_002103
    • Piozone
    • CCG-220107
    • X4OV71U42S
    • Pioglitazonum (INN-Latin)
    • 5-[[4-[2-[(5-ethyl-2-pyridyl)]ethoxy]phenyl]methyl]thiazolidine- 2,4-dione
    • BRD-A48430263-003-02-4
    • UNII-X4OV71U42S
    • DTXCID1017129
    • Spectrum4_001130
    • Z1501480426
    • SR-01000763737-5
    • 105355-27-9
    • 105390-47-4
    • PIOGLITAZONE (IARC)
    • 198077-89-3
    • NCGC00163128-02
    • PIOGLITAZONE [MI]
    • Spectrum_001623
    • NCGC00163128-01
    • 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione
    • NCGC00163128-06
    • Pharmakon1600-01504401
    • SB17323
    • 5-[4-[2-(5-ethyl-2-pyridyl)eth-oxy]benzyl]-2,4-thiazolidinedione
    • AB00698454_12
    • D08378
    • MFCD00865504
    • NSC758876
    • AB00698454_11
    • HSDB 7322
    • KBioSS_002103
    • 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedione
    • CS-1700
    • Spectrum3_001002
    • SPBio_001897
    • A10BG03
    • 2,4-Thiazolidinedione, 5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-
    • PIOGLITAZONE [VANDF]
    • NS00000599
    • 5-[4-[2-(5-ethyl-2-pyridyl) ethoxy]benzyl]-2,4-thiazolidinedione
    • J-516181
    • Spectrum5_001480
    • Pioglitazonum (Latin)
    • NCGC00163128-05
    • PIOGLITAZONE [HSDB]
    • PIOGLITAZONE [EMA EPAR]
    • 2,4-THIAZOLIDINEDIONE, 5-((4-(2-(5-ETHYL-2-PYRIDINYL)ETHOXY)PHENYL)METHYL)-, (+/-)-
    • KBio2_007239
    • Spectrum2_001679
    • FT-0601906
    • Pioglitazone- Bio-X
    • BSPBio_002723
    • J-002506
    • 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione
    • Q417765
    • BP164273
    • GTPL2694
    • PIOGLITAZONE [INN]
    • AD-4833
    • HMS3712E16
    • PIOGLITAZONE [IARC]
    • FT-0645030
    • HMS3651D09
    • (+/-)-5-[p-[2-(ethyl-2-pyridyl)ethoxy]benzyl]-2,4-thiazolidinedione
    • Pioglitazona (INN-Spanish)
    • C07675
    • A802277
    • Pioglitazone-[d4]
    • HMS3884L10
    • Pioglu
    • [( inverted exclamation markA)-5-[[4-[2-(5-ethyl-2-pyridinyl) ethoxy] phenyl] methyl]-2,4-] thiazolidinedione monohydrochlorid
    • (+/-)-5-[[4-[2-(5-Ethyl-2-pyridinyl)-ethoxy]phenyl]methyl]-2,4-thiazolidinedione
    • SY017473
    • KBio3_001943
    • KBio2_004671
    • 5-[[4-[2-(5-ethyl-2-pyridyl)ethoxy] phenyl]methyl]-2,4-thiazolidinedione
    • CHEBI:8228
    • SMR002204015
    • (+/-)-5-(P-(2-(5-ETHYL-2-PYRIDYL)ETHOXY)BENZYL)-2,4-THIAZOLIDINEDIONE
    • 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)-1,3-thiazolidine-2,4-dione
    • U-72107
    • 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-, (+/-)-
    • 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]- (9CI)
    • 5-(4-(2-(5-ETHYL-2-PYRIDYL)ETHOXY)BENZYL)THIAZOLIDINE-2,4-DIONE
    • SCHEMBL4121
    • PIOGLITAZONE [WHO-DD]
    • BDBM50103521
    • HS-0047
    • 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione
    • HMS2089H14
    • [()-5-[[4-[2-(5-ethyl-2-pyridinyl) ethoxy] phenyl] methyl]-2,4-] thiazolidinedione monohydrochlorid
    • Spectrum5_002067
    • HY-13956
    • SBI-0206791.P001
    • s2590
    • NCGC00163128-03
    • HB4139
    • AB00698454-10
    • (5S)-5-[[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methyl]thiazolidine-2,4-dione;Pioglitazone
    • NCGC00163128-04
    • 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4thiazolidinedione
    • AKOS022109420
    • 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)-thiazolidine-2,4-dione
    • SW197561-3
    • NCGC00163128-07
    • KBioGR_001619
    • AKOS015894953
    • DTXSID3037129
    • 2,4-Thiazolidinedione, 5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-, (+-)-
    • AC-1021
    • BRD-A48430263-003-06-5
    • BCP26474
    • pioglitazone (INN)
    • 5-((4-(2-(5-Ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-2,4-thiazolidinedione
    • AB00698454_13
    • EN300-117258
    • MLS006011848
    • BRD-A48430263-003-17-2
    • BBL029068
    • Pioglitazone?
    • BRD-A48430263-001-07-7
    • DB-027350
    • U-72107E
    • STL309607
    • STL373406
    • BRD-A48430263-003-16-4
    • 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-4-hydroxy-1,3-thiazol-2(5H)-one
    • MDL: MFCD00865504
    • インチ: 1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
    • InChIKey: HYAFETHFCAUJAY-UHFFFAOYSA-N
    • ほほえんだ: S1C(N([H])C(C1([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])N=1)C([H])([H])C([H])([H])[H])=O)=O
    • BRN: 3579575

計算された属性

  • せいみつぶんしりょう: 392.09600
  • どういたいしつりょう: 356.119463
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 466
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 93.6
  • 互変異性体の数: 10

じっけんとくせい

  • 色と性状: 無色針晶
  • 密度みつど: 1.26 g/cm3
  • ゆうかいてん: 183-185°C
  • ふってん: 575.4°C at 760 mmHg
  • フラッシュポイント: 301.8°C
  • ようかいど: Soluble in water (<1 mg/ml at 25 °C), DMSO (15 mg/ml at 25 °C), DMF (2.5 mg/ml), ethanol (<1 mg/ml at 25 °C), and 1:1 solution of DMSO:PBS (pH 7.2) (~ 0.1 mg/ml).
  • PSA: 93.59000
  • LogP: 4.29040
  • ようかいせい: 使用できません

Pioglitazone セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H319
  • 警告文: P264; P280; P305+P351+P338; P337+P313
  • 危険カテゴリコード: 11-34
  • セキュリティの説明: S36/37
  • 危険物標識: F C
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R20/21/22

Pioglitazone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019156-50mg
Pioglitazone
111025-46-8 98%
50mg
¥89 2024-05-26
Ambeed
A612927-10mg
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione
111025-46-8 99% (HPLC)
10mg
$11.0 2025-02-19
Ambeed
A612927-250mg
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione
111025-46-8 99% (HPLC)
250mg
$35.0 2025-02-19
Enamine
EN300-117258-50.0g
5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione
111025-46-8 90.0%
50.0g
$1870.0 2025-02-19
DC Chemicals
DCAPI1016-1 g
Pioglitazone (Actos)
111025-46-8 >99%
1g
$1000.0 2022-02-28
TRC
P469995-5mg
Pioglitazone
111025-46-8
5mg
$76.00 2023-05-17
TRC
P469995-100mg
Pioglitazone
111025-46-8
100mg
$ 155.00 2023-09-06
TRC
P469995-1mg
Pioglitazone
111025-46-8
1mg
$65.00 2023-05-17
eNovation Chemicals LLC
Y1220037-5g
Pioglitazone
111025-46-8 95%
5g
$290 2024-07-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0214-100 mg
Pioglitazone
111025-46-8 99.56%
100MG
¥1618.00 2022-04-26

Pioglitazone 関連文献

Pioglitazoneに関する追加情報

Recent Advances in Pioglitazone (111025-46-8) Research: A Comprehensive Review

Pioglitazone (CAS: 111025-46-8), a thiazolidinedione-class antidiabetic drug, has been the subject of extensive research due to its dual role in glycemic control and potential therapeutic applications beyond diabetes. This research briefing synthesizes the latest findings on Pioglitazone, focusing on its molecular mechanisms, clinical efficacy, and emerging applications in metabolic and non-metabolic disorders. Recent studies have highlighted its PPAR-γ agonistic properties, which modulate insulin sensitivity and inflammation, while also uncovering novel pathways in neurodegenerative and cardiovascular diseases.

A 2023 study published in Diabetes & Metabolism demonstrated Pioglitazone's efficacy in preserving pancreatic β-cell function in prediabetic patients through epigenetic modifications of the PDX-1 gene. The randomized trial (N=1,200) reported a 34% reduction in diabetes progression over 3 years compared to placebo (p<0.001). Concurrently, research in Nature Chemical Biology revealed the compound's unique binding kinetics with PPAR-γ isoforms, explaining its differential effects on adipogenesis (Kd=8.2±0.3 nM for PPAR-γ1 vs. 15.7±0.6 nM for PPAR-γ2).

Innovative drug delivery systems for Pioglitazone have emerged, including a 2024 Journal of Controlled Release study on graphene oxide-based nanocarriers that enhanced oral bioavailability by 2.8-fold in murine models. This addresses the drug's historical challenges with absorption variability (Tmax reduced from 4.2±1.1h to 1.8±0.4h). Furthermore, phase II trials of a deuterated analog (111025-46-8-d4) showed improved hepatic clearance profiles, potentially reducing the risk of drug-induced hepatotoxicity that has limited high-dose applications.

In oncology, Pioglitazone's PPAR-γ-independent effects gained attention through a 2023 Cell Reports Medicine study demonstrating its inhibition of the STAT3/IL-6 pathway in triple-negative breast cancer. The research team at MD Anderson Cancer Center observed 58% tumor growth inhibition in xenograft models when combined with PD-1 inhibitors (p=0.003). These findings align with epidemiological data showing a 27% lower cancer incidence among long-term Pioglitazone users in the Kaiser Permanente database (adjusted HR 0.73, 95% CI 0.61-0.88).

Cardiovascular research presented at the 2024 American Heart Association Scientific Sessions revealed Pioglitazone's ability to regress coronary atheroma volume (Δ -2.3% vs. +1.1% placebo, p=0.01) in the PERISCOPE-2 trial, mediated through ABCA1 upregulation. However, recent FDA warnings about potential bladder cancer risk (updated label: 1.2-fold increased incidence after >24 months use) continue to shape clinical decision-making, prompting development of next-generation partial PPAR-γ agonists with improved safety profiles.

The chemical optimization of Pioglitazone derivatives remains active, with a 2024 Journal of Medicinal Chemistry report describing fluorinated analogs (111025-46-8-F series) exhibiting 10-fold greater PPAR-γ selectivity over PPAR-α. These developments, coupled with advances in personalized medicine approaches using pharmacogenomic markers (e.g., CPT1B polymorphisms), position Pioglitazone as a versatile scaffold for future therapeutic development across multiple disease states.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:111025-46-8)Pioglitazone
A802277
清らかである:99%/99%
はかる:5g/25g
価格 ($):240.0/805.0